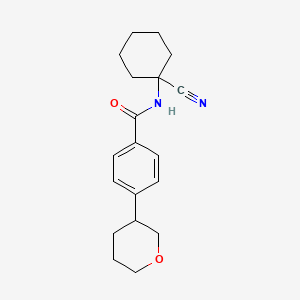

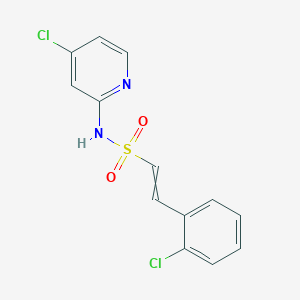

![molecular formula C23H24N2O5 B2508737 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-14-9](/img/structure/B2508737.png)

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized through a reaction involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of the compound involves a high-yield reaction where methyl o-hydroxybenzoylpyruvate is heated with N,N-dimethylethylenediamine and aromatic aldehydes. The resulting products are 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which upon boiling in acetic acid, split off water and convert into the desired dihydrochromeno[2,3-c]pyrrol-3,9-diones. This method provides a versatile approach to synthesize a wide range of derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction (XRD) analysis. For instance, the crystal and molecular structure of ethyl 2-amino-1′-benzyl-7,7-dimethyl-2′,5-dioxo-5′-phenyl-3-cyano-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylate, a compound with a similar chromene and pyrrole framework, has been elucidated, providing insights into the spatial arrangement of the substituents and the overall geometry of the molecule .

Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions due to the presence of reactive functional groups such as the dimethylamino group and the methoxy substituents. These functionalities can engage in nucleophilic and electrophilic reactions, respectively, allowing for further chemical modifications and the synthesis of complex heterocyclic systems .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that can be inferred for this compound. For example, the solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents and the overall molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's reactivity and interaction with other molecules .

科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of derivatives of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. These methods involve the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, producing high yields. This synthetic route enables the generation of a wide variety of derivatives, showcasing the compound's versatile chemical framework for further exploration in pharmaceutical and materials science applications (R. Vydzhak & S. Y. Panchishyn, 2010).

Potential in Organic Electronics

A novel alcohol-soluble n-type conjugated polyelectrolyte based on a similar backbone structure has been synthesized for use as an electron transport layer in inverted polymer solar cells. This compound demonstrates high conductivity and electron mobility due to its electron-deficient nature and planar structure, improving power conversion efficiency in solar cell applications (Lin Hu et al., 2015).

Bioactivity and Medicinal Applications

The cytotoxic effects and alkylating properties of coumarin derivatives and their phosphonic analogues have been investigated, showing significant activity against leukemia cell lines. These findings suggest the potential of such compounds in developing new therapeutic agents with targeted cytotoxicity (E. Budzisz et al., 2003).

特性

IUPAC Name |

2-[2-(dimethylamino)ethyl]-6-methoxy-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-24(2)10-11-25-20(14-6-5-7-15(12-14)28-3)19-21(26)17-9-8-16(29-4)13-18(17)30-22(19)23(25)27/h5-9,12-13,20H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHQSLLHHNPZSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

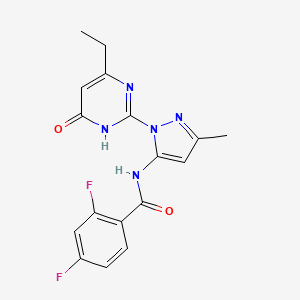

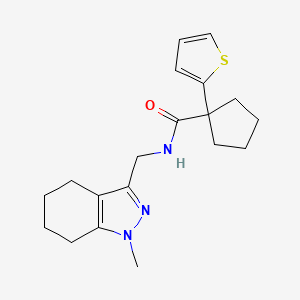

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

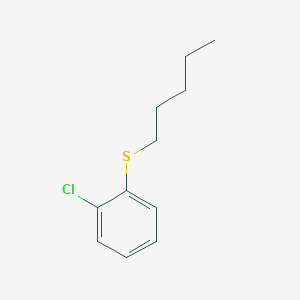

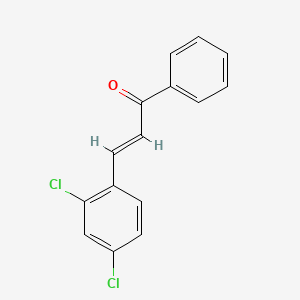

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

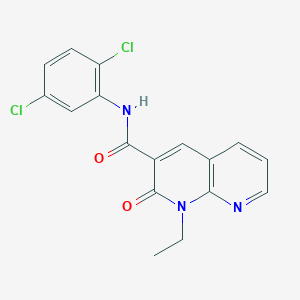

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)

![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)